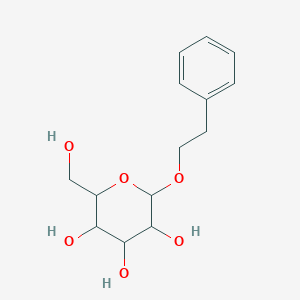

Phenylethyl beta-D-glucopyranoside

Overview

Description

Phenylethyl beta-D-glucopyranoside is a glycoside and a natural product derived from plant sources .

Synthesis Analysis

The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside . Another synthesis method involves regioselective acylation of glycoconjugates with malonic acid using phenyl β-D-glucopyranoside as a model glycoside .

Molecular Structure Analysis

Phenylethyl beta-D-glucopyranoside has been studied using laser spectroscopy in molecular jets and quantum mechanical calculations to characterize its aggregation preferences . The molecule maintains the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .

Chemical Reactions Analysis

Phenylethyl beta-D-glucopyranoside forms several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .

Physical And Chemical Properties Analysis

Phenylethyl beta-D-glucopyranoside is a solid substance . It has an empirical formula of C14H20O6, a CAS number of 18997-54-1, and a molecular weight of 284.31 .

Scientific Research Applications

Phytochemistry and Pharmacological Activity

Phenylethyl beta-D-glucopyranoside, as part of the phenylethanoid glycosides (PhGs) family, is recognized for its presence in traditional Chinese medicines and various medicinal plants. These compounds have drawn attention due to their multifaceted pharmacological activities. PhGs, including phenylethyl beta-D-glucopyranoside, exhibit a wide range of bioactivities such as neuroprotective, anti-inflammatory, antioxidant, antibacterial, antivirus, cytotoxic, immunomodulatory, and enzyme inhibitory effects. These properties underscore the compound's significant potential in medicinal chemistry research, paving the way for new therapeutic discoveries (Xue & Yang, 2016).

Enzymatic Synthesis and Applications

The enzymatic synthesis of phenylethyl beta-D-glucopyranoside holds great promise in various fields, including the food and pharmaceutical industries. The use of enzymes such as cellobiose phosphorylase has been instrumental in the synthesis of beta-glucosides. This method offers a green and efficient route for the synthesis of various beta-glucosides, including phenylethyl beta-D-glucopyranoside. The identification of optimal solvents and the creation of cross-linked enzyme aggregates to enhance stability and efficiency exemplify the advancements in this domain, providing a foundation for large-scale production and diverse applications (Winter et al., 2015).

Role in Scent Formation and Cosmetic Applications

Phenylethyl beta-D-glucopyranoside's potential role in scent formation in plants like Rosa damascena highlights its importance in the fragrance industry. The identification of this compound in various stages of flower development underscores its significance in the biosynthesis and emission of floral scents. Moreover, its inclusion in cosmetic formulations, combined with other compounds for skin-lightening properties, showcases its versatility and applicability in the cosmetic sector. The ability to modulate the properties of cosmetic formulations by combining phenylethyl beta-D-glucopyranoside with other agents opens new avenues for product development and innovation (Watanabe et al., 2001); (Sorg et al., 2013).

Bioconversion and Industrial Applications

The role of phenylethyl beta-D-glucopyranoside in bioconversion processes, particularly in the context of solid-state fermentation for enzyme production, exemplifies its potential in industrial applications. The high yield of enzymes like beta-glucosidase, coupled with the compound's stability and catalytic efficiency, positions phenylethyl beta-D-glucopyranoside as a valuable asset in the bioconversion of cellulosic materials to biofuels and other value-added products. The synergistic effects observed when combining these enzymes with other cellulases further enhance the efficiency of bioconversion processes, indicating the compound's relevance in the biotechnology sector (Ng et al., 2010).

Safety And Hazards

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303726 | |

| Record name | Phenylethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl beta-D-glucopyranoside | |

CAS RN |

18997-54-1 | |

| Record name | Phenylethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18997-54-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

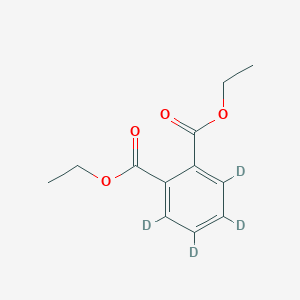

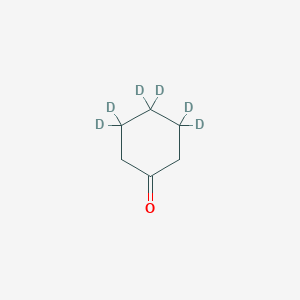

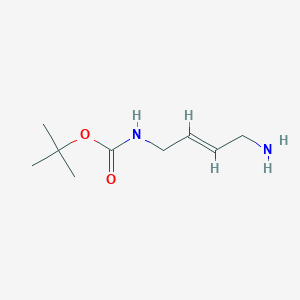

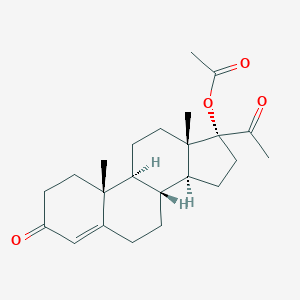

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

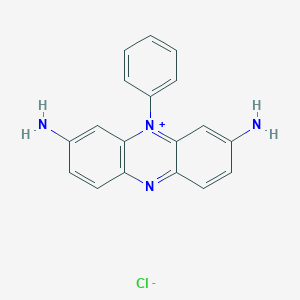

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)